![molecular formula C24H16O B3031078 Ethanone, 1-[4-(1-pyrenyl)phenyl]- CAS No. 139111-43-6](/img/structure/B3031078.png)
Ethanone, 1-[4-(1-pyrenyl)phenyl]-
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Overview
Description
“Ethanone, 1-[4-(1-pyrenyl)phenyl]-” is a type of ketone, which is an organic compound containing a carbonyl group (C=O) bonded to two other carbon atoms . It appears to have a pyrene (a type of polycyclic aromatic hydrocarbon) and a phenyl group attached to the carbonyl carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrene derivative with a phenyl-containing ketone, although the exact method would depend on the specific substituents on the pyrene and phenyl rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrene ring system, a phenyl ring, and a ketone functional group . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a ketone, “Ethanone, 1-[4-(1-pyrenyl)phenyl]-” would be expected to undergo reactions typical of the carbonyl group . This includes nucleophilic addition reactions, reduction to an alcohol, and oxidation to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanone, 1-[4-(1-pyrenyl)phenyl]-” would be influenced by its molecular structure . For example, the presence of the aromatic rings would likely make it relatively nonpolar and insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications . For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
properties
IUPAC Name |
1-(4-pyren-1-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O/c1-15(25)16-5-7-17(8-6-16)21-13-11-20-10-9-18-3-2-4-19-12-14-22(21)24(20)23(18)19/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXJURMSMVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477832 |
Source
|
Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
CAS RN |
139111-43-6 |
Source
|
Record name | 1-[4-(1-Pyrenyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139111-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(1-pyrenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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